molecular formula C17H27N3O3S B503060 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 941912-60-3

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No. B503060
CAS RN: 941912-60-3
M. Wt: 353.5g/mol
InChI Key: WDDIZPLENBZARR-UHFFFAOYSA-N
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Description

The compound “1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane” is a complex organic molecule that contains a piperazine ring and an azepane ring. Piperazine rings are common in many pharmaceutical drugs and have various biological activities. The methoxyphenyl group is a common substituent in organic chemistry and can influence the compound’s physical, chemical, and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, an azepane ring, a sulfonyl group, and a methoxyphenyl group . These functional groups could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring, for example, is known to undergo reactions with acids and bases, and the sulfonyl group can participate in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, and the methoxy group could influence its polarity and solubility .

Scientific Research Applications

Anticoronaviral Activity

The compound has been studied for its potential anticoronaviral activity . It’s been synthesized and evaluated for its effectiveness against coronaviruses. This makes it a potential candidate for the development of new antiviral drugs .

Treatment of Benign Prostatic Hyperplasia

The compound has been identified as a metabolite of a drug used in the treatment of benign prostatic hyperplasia (BPH) . It functions as an α1a-adrenceptor antagonist, which can be used for the treatment of BPH and related symptoms .

Docking Simulations and Molecular Dynamics

The compound has been used in docking simulations and molecular dynamics studies . These studies help in understanding the interaction of the compound with various biological targets, aiding in drug design .

Antimicrobial Activity

The compound has been studied for its potential antimicrobial activity . It’s been evaluated for its effectiveness against various microbial strains, making it a potential candidate for the development of new antimicrobial drugs .

5. Synthesis of Novel Chloroquine and Hydroxychloroquine Analogues The compound has been used in the synthesis of novel chloroquine and hydroxychloroquine analogues . These analogues have potential applications in the treatment of malaria, rheumatoid arthritis, lupus, and porphyria cutanea tarda .

Development of Less Toxic Analogues

The compound has been used in the development of less toxic analogues of certain drugs . This is important in improving the safety profile of these drugs, making them more suitable for long-term use .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. It could also be interesting to explore its potential applications in fields like medicinal chemistry .

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-23-17-8-6-16(7-9-17)18-12-14-20(15-13-18)24(21,22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDIZPLENBZARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane

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